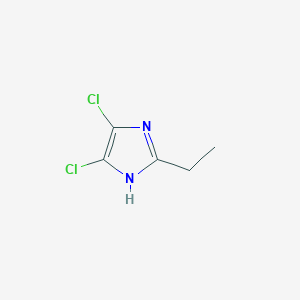![molecular formula C23H28Br2N2 B14169941 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 169177-20-2](/img/structure/B14169941.png)
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a complex organic compound belonging to the diazabicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and two bromobenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the following steps:
Formation of the Diazabicyclo[3.3.1]nonane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane.
Introduction of Bromobenzyl Groups: The bromobenzyl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the benzyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the benzyl groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives, while oxidation and reduction reactions can modify the diazabicyclo[3.3.1]nonane core .
科学的研究の応用
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
作用機序
The mechanism of action of 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions . This interaction is mediated through binding to the allosteric site of the receptor, leading to conformational changes that increase receptor activity .
類似化合物との比較
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the bromobenzyl groups, making it less reactive in certain substitution reactions.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of bromobenzyl groups, leading to different chemical properties and reactivity.
3,7-Dinitro-1,3,5,7-tetrazabicyclo[3.3.1]nonane:
Uniqueness
The presence of bromobenzyl groups in 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane makes it unique compared to other similar compounds. These groups enhance its reactivity in substitution reactions and provide additional sites for functionalization, making it a versatile compound for various applications .
特性
CAS番号 |
169177-20-2 |
|---|---|
分子式 |
C23H28Br2N2 |
分子量 |
492.3 g/mol |
IUPAC名 |
3,7-bis[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H28Br2N2/c1-22-13-23(2,16-26(14-22)11-18-7-3-5-9-20(18)24)17-27(15-22)12-19-8-4-6-10-21(19)25/h3-10H,11-17H2,1-2H3 |
InChIキー |
NQPHLCNIKLTMKW-UHFFFAOYSA-N |
正規SMILES |
CC12CC(CN(C1)CC3=CC=CC=C3Br)(CN(C2)CC4=CC=CC=C4Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

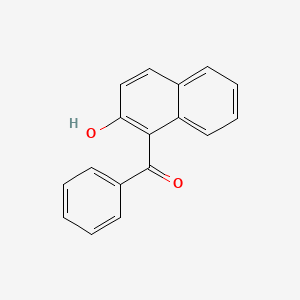
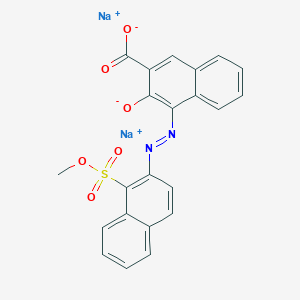
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
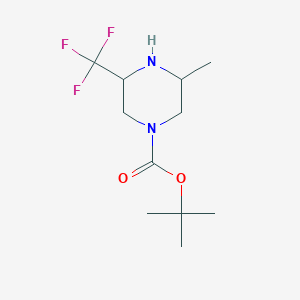
![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
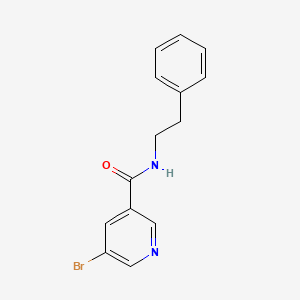
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
